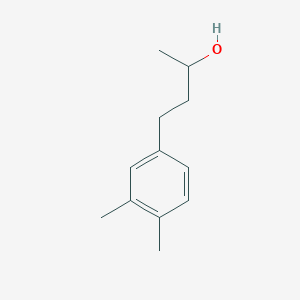

4-(3,4-Dimethylphenyl)butan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,4-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3,4-Dimethylphenyl)butan-2-ol involves the use of Grignard reagents. The synthesis typically starts with the preparation of a Grignard reagent from 3,4-dimethylbromobenzene and magnesium in anhydrous ether. This Grignard reagent is then reacted with butan-2-one to form the desired alcohol after hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

Oxidation: 4-(3,4-Dimethylphenyl)butan-2-one.

Reduction: 4-(3,4-Dimethylphenyl)butane.

Substitution: 4-(3,4-Dimethylphenyl)butan-2-yl chloride.

Scientific Research Applications

4-(3,4-Dimethylphenyl)butan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)butan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding ketones or acids.

Comparison with Similar Compounds

Similar Compounds

4-(3,4-Dimethylphenyl)butan-2-one: The ketone analog of the compound.

4-(3,4-Dimethylphenyl)butane: The fully reduced form of the compound.

4-(3,4-Dimethylphenyl)butan-2-yl chloride: The chloride derivative of the compound.

Uniqueness

4-(3,4-Dimethylphenyl)butan-2-ol is unique due to its specific structural features, which include a secondary alcohol group and a 3,4-dimethylphenyl substituent

Biological Activity

4-(3,4-Dimethylphenyl)butan-2-ol is a secondary alcohol that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, is being studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a butanol backbone with a dimethylphenyl substituent, influencing its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Escherichia coli | 62.5 | 125 |

| Pseudomonas aeruginosa | 125 | 250 |

These results indicate that the compound exhibits significant bactericidal effects, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using normal cell lines. The compound demonstrated varying degrees of toxicity depending on concentration.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 90 |

| 100 | 60 |

| 200 | 30 |

At concentrations above 100 µM, significant cytotoxicity was observed, indicating a dose-dependent response .

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the effectiveness of various alcohols, including this compound, against multi-drug resistant bacterial strains. The study concluded that this compound could serve as a promising candidate for developing new antimicrobial agents .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on cancer cell lines. It was found that at lower concentrations, the compound stimulated cell growth but exhibited toxicity at higher doses, suggesting a dual role in cellular dynamics .

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-(3,4-dimethylphenyl)butan-2-ol |

InChI |

InChI=1S/C12H18O/c1-9-4-6-12(8-10(9)2)7-5-11(3)13/h4,6,8,11,13H,5,7H2,1-3H3 |

InChI Key |

TYAGLQZKFKQDIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.